Octotiamine
Overview
Description
Octotiamine is an organic molecular entity.
Mechanism of Action
Target of Action
Octotiamine, also known as thioctothiamine, is an analogue of vitamin B1 Given its similarity to vitamin b1, it is likely to interact with the same targets as vitamin b1, which plays a crucial role in energy metabolism and biosynthesis of nucleic acids .
Mode of Action
The mechanism of action for this compound revolves around its ability to function as a potent antioxidant and neuroprotective agent . Unlike regular thiamine supplements, this compound has been chemically modified to enhance its bioavailability and efficacy . Once administered, the drug crosses the blood-brain barrier more efficiently, allowing it to interact with its targets more effectively .
Biochemical Pathways
This compound works by modulating various biochemical pathways involved in oxidative stress and inflammation, which are key contributors to neurodegenerative diseases . It increases the levels of glutathione, a powerful antioxidant, and activates enzymes that neutralize free radicals . Based on its role in these biochemical pathways, it is expected that this compound will result in increased oxidative stress and lower cell proliferation, as well as decreased fatty acid synthesis (including myelin) with severe consequences especially during brain development .
Pharmacokinetics
This compound has been chemically modified to enhance its bioavailability and efficacy , suggesting that it may have favorable ADME properties
Result of Action
This compound has been shown to improve mitochondrial function, thereby enhancing cellular energy production and reducing neuronal damage . Another critical aspect of this compound’s mechanism is its ability to inhibit the formation of advanced glycation end-products (AGEs), which are harmful compounds that can accumulate in the body and contribute to various health problems .
Biochemical Analysis
Cellular Effects
Octotiamine has been shown to improve mitochondrial function, thereby enhancing cellular energy production and reducing neuronal damage . Another critical aspect of this compound’s mechanism is its ability to inhibit the formation of advanced glycation end-products (AGEs)
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways, including interactions with enzymes or cofactors
Properties
IUPAC Name |
methyl 6-acetylsulfanyl-8-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]octanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O5S3/c1-16(27(15-29)14-19-13-25-17(2)26-23(19)24)21(9-11-28)35-33-12-10-20(34-18(3)30)7-5-6-8-22(31)32-4/h13,15,20,28H,5-12,14H2,1-4H3,(H2,24,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTXQHYNRDGLON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCCC(CCCCC(=O)OC)SC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859269 | |
Record name | Methyl 6-(acetylsulfanyl)-8-{[(2E)-2-{[(4-amino-2-methylpyrimidin-5-yl)methyl](formyl)amino}-5-hydroxypent-2-en-3-yl]disulfanyl}octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137-86-0 | |
Record name | Octotiamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystallization process affect the pharmaceutical properties of Octotiamine?
A1: The crystallization process significantly impacts the physicochemical properties of this compound crystals, which directly influence their suitability for direct tableting [, ]. Factors like supersaturation ratio (controlled by pH), temperature, and impeller speed during crystallization can alter the crystal size, shape, and surface properties []. For instance, reducing the supersaturation ratio and impeller speed yielded this compound crystals with improved flowability and compressibility, making them more suitable for direct tableting compared to crystals obtained through conventional methods [].
Q2: What are the advantages of using modified crystallization techniques for this compound in pharmaceutical manufacturing?
A2: Modified crystallization techniques can yield this compound crystals with superior properties for pharmaceutical processing. Specifically, adjusting the crystallization parameters can lead to crystals with enhanced flowability and compressibility []. These characteristics are crucial for direct tableting, a simpler and more efficient tablet manufacturing method compared to traditional wet granulation []. Additionally, the modified crystallization process can result in this compound crystals with reduced adhesive properties, contributing to more stable and reliable automated manufacturing processes [].
Q3: What research has been conducted on scaling up the modified crystallization process for this compound?
A3: Research has explored the scaling up of the optimized crystallization process for this compound production []. This involved studying the scale-up factors that ensure the desired crystal characteristics are maintained when transitioning from laboratory-scale crystallization to industrial-scale production. This is crucial for ensuring consistency in the physicochemical properties of this compound, ultimately leading to reliable and efficient pharmaceutical manufacturing.
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